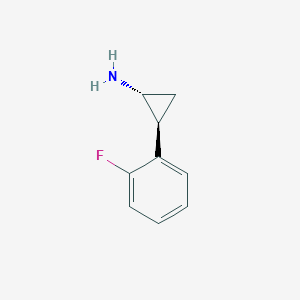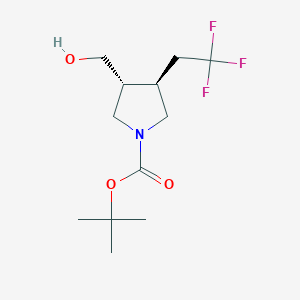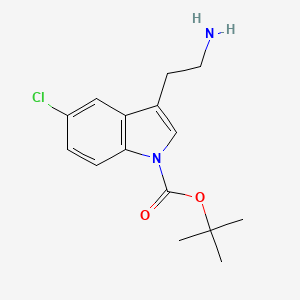
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloroindole, tert-butyl chloroformate, and ethylenediamine.
Step 1 - Protection: The amino group of ethylenediamine is protected using tert-butyl chloroformate to form tert-butyl N-(2-aminoethyl)carbamate.
Step 3 - Deprotection: The final step involves deprotecting the amino group under acidic conditions to yield the desired compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro substituent on the indole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products:
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.
Medicine:
Drug Development:
Industry:
Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate is largely dependent on its interaction with biological targets. The aminoethyl side chain allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and indole ring contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
N-Boc-ethylenediamine: Similar in structure but lacks the indole ring and chloro substituent.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
tert-Butyl carbamate: Lacks the aminoethyl side chain and indole ring.
Uniqueness:
Indole Ring: Provides a unique scaffold for biological activity.
Chloro Substituent: Enhances binding affinity and specificity.
Aminoethyl Side Chain: Facilitates interactions with biological targets.
Propiedades
Fórmula molecular |
C15H19ClN2O2 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminoethyl)-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6-7,17H2,1-3H3 |
Clave InChI |
CYCQXNOOENIEGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


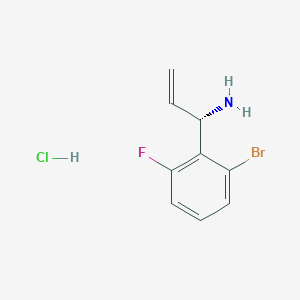
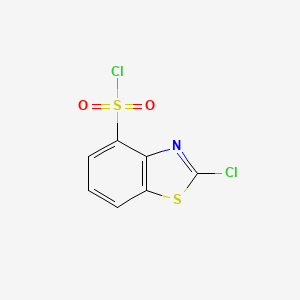

![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
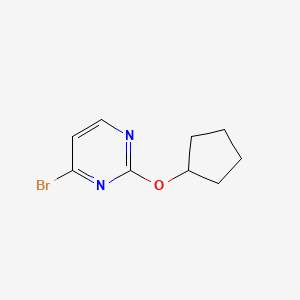
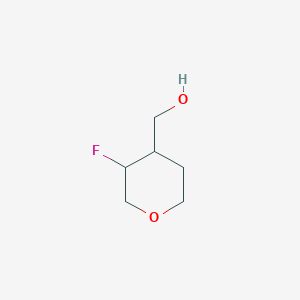


![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
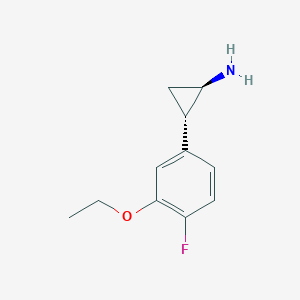
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
